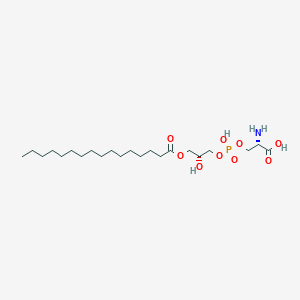
1-Hexadecanoyl-sn-glycero-3-phosphoserine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hexadecanoyl-sn-glycero-3-phosphoserine is a phospholipid derivative that plays a crucial role in various biological processes. It is a type of lysophosphatidylserine, where a hexadecanoyl (palmitoyl) group is attached to the glycerol moiety at position 1. This compound is significant in cellular signaling and membrane structure.
准备方法
Synthetic Routes and Reaction Conditions: 1-Hexadecanoyl-sn-glycero-3-phosphoserine can be synthesized through a series of chemical reactions involving the esterification of glycerol-3-phosphate with hexadecanoic acid (palmitic acid). The process typically involves the use of acyl-CoA or acyl-ACP as the fatty acyl donor . The reaction conditions often include the presence of catalysts and specific temperature and pH conditions to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often employing solvent-free methods and recycling of catalysts to reduce environmental impact .
化学反应分析
Types of Reactions: 1-Hexadecanoyl-sn-glycero-3-phosphoserine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted phospholipids .
科学研究应用
1-Hexadecanoyl-sn-glycero-3-phosphoserine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Plays a role in cell signaling and membrane dynamics.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the formulation of cosmetics and skincare products due to its emollient properties
作用机制
The mechanism by which 1-Hexadecanoyl-sn-glycero-3-phosphoserine exerts its effects involves its incorporation into cellular membranes, where it influences membrane fluidity and signaling pathways. It interacts with specific receptors and enzymes, modulating various cellular processes such as apoptosis, inflammation, and cell proliferation .
相似化合物的比较
1-Hexadecanoyl-sn-glycero-3-phosphocholine: Similar structure but with a choline head group instead of serine.
1-Heptadecanoyl-sn-glycero-3-phosphocholine: Differing by one carbon in the fatty acid chain.
1-Palmitoyl-sn-glycero-3-phosphocholine: Another lysophosphatidylcholine with a palmitoyl group .
Uniqueness: 1-Hexadecanoyl-sn-glycero-3-phosphoserine is unique due to its serine head group, which imparts distinct biochemical properties, such as its role in apoptosis and cell signaling, distinguishing it from other lysophospholipids .
属性
CAS 编号 |
116947-34-3 |
|---|---|
分子式 |
C22H44NO9P |
分子量 |
497.6 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C22H44NO9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(25)30-16-19(24)17-31-33(28,29)32-18-20(23)22(26)27/h19-20,24H,2-18,23H2,1H3,(H,26,27)(H,28,29)/t19-,20+/m1/s1 |
InChI 键 |
XIVOBOJQPNEUSC-UXHICEINSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)bicyclo[3.1.0]hexane](/img/structure/B12941195.png)
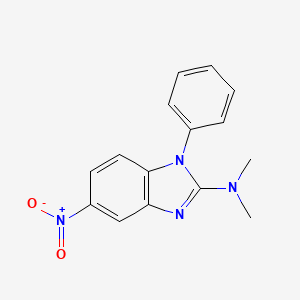
![5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B12941202.png)
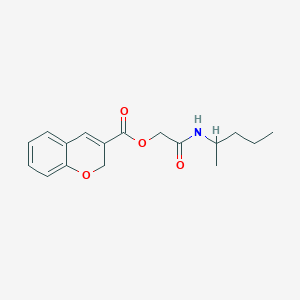
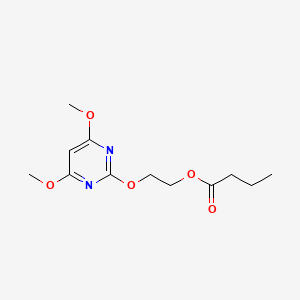
![(3Z)-3-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12941227.png)
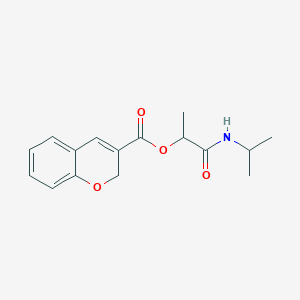
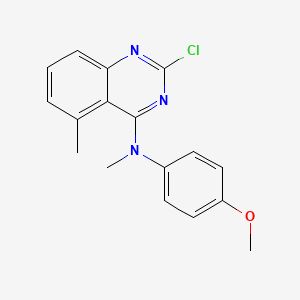
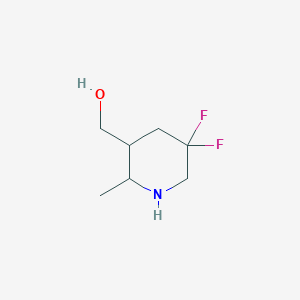
![6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione](/img/structure/B12941258.png)

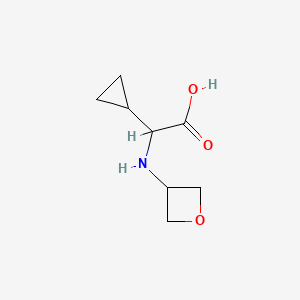
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrazolo[3,4-d]pyrimidine-4-thione](/img/structure/B12941269.png)

